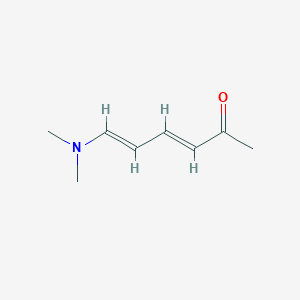
6-(Dimethylamino)-3,5-hexadiene-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Six-(Dimethylamino)-3,5-hexadiene-2-one, also known as DMHD, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a strong odor and is highly reactive. DMHD is used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
6-(Dimethylamino)-3,5-hexadiene-2-one acts as a fluorescent probe by binding to proteins and nucleic acids. It undergoes a photochemical reaction upon excitation with ultraviolet light, resulting in the emission of fluorescence. The fluorescence intensity is proportional to the concentration of the bound molecule. 6-(Dimethylamino)-3,5-hexadiene-2-one is also known to interact with lipids, which can affect the structure and function of biological membranes.
Biochemical and Physiological Effects:
6-(Dimethylamino)-3,5-hexadiene-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase. 6-(Dimethylamino)-3,5-hexadiene-2-one has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, 6-(Dimethylamino)-3,5-hexadiene-2-one has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(Dimethylamino)-3,5-hexadiene-2-one in lab experiments is its ability to act as a fluorescent probe. This allows researchers to study the binding of molecules in real-time and to monitor changes in concentration. 6-(Dimethylamino)-3,5-hexadiene-2-one is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 6-(Dimethylamino)-3,5-hexadiene-2-one is highly reactive and can be hazardous if not handled properly. It is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the use of 6-(Dimethylamino)-3,5-hexadiene-2-one in scientific research. One area of research is the development of new fluorescent probes based on 6-(Dimethylamino)-3,5-hexadiene-2-one. These probes could be used to study a wide range of biological molecules, including lipids, carbohydrates, and nucleic acids. Another area of research is the development of new methods for the synthesis and purification of 6-(Dimethylamino)-3,5-hexadiene-2-one. This could lead to the production of more stable and less hazardous forms of 6-(Dimethylamino)-3,5-hexadiene-2-one. Finally, researchers are exploring the use of 6-(Dimethylamino)-3,5-hexadiene-2-one in drug discovery and development, particularly in the development of new drugs for the treatment of neurodegenerative diseases.
Conclusion:
6-(Dimethylamino)-3,5-hexadiene-2-one is a versatile compound that is widely used in scientific research. Its ability to act as a fluorescent probe makes it a valuable tool for studying the binding of molecules in real-time. 6-(Dimethylamino)-3,5-hexadiene-2-one has a variety of biochemical and physiological effects and has been shown to have anti-inflammatory and antioxidant properties. While there are some limitations to its use, 6-(Dimethylamino)-3,5-hexadiene-2-one remains a valuable tool for researchers in a wide range of fields. Future research will continue to explore the potential applications of 6-(Dimethylamino)-3,5-hexadiene-2-one in scientific research.
Métodos De Síntesis
6-(Dimethylamino)-3,5-hexadiene-2-one is synthesized by the reaction of 2,4-pentanedione with dimethylamine. The reaction takes place in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The product is then purified by distillation to obtain pure 6-(Dimethylamino)-3,5-hexadiene-2-one. This synthesis method is widely used in the laboratory for the production of 6-(Dimethylamino)-3,5-hexadiene-2-one.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-3,5-hexadiene-2-one is widely used in scientific research for its ability to act as a fluorescent probe. It is used to study the binding of proteins and nucleic acids. 6-(Dimethylamino)-3,5-hexadiene-2-one is also used to study the mechanism of action of enzymes and to investigate the structure and function of biological membranes. 6-(Dimethylamino)-3,5-hexadiene-2-one has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Propiedades
Número CAS |
182503-41-9 |
|---|---|
Nombre del producto |
6-(Dimethylamino)-3,5-hexadiene-2-one |
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(3E,5E)-6-(dimethylamino)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(10)6-4-5-7-9(2)3/h4-7H,1-3H3/b6-4+,7-5+ |
Clave InChI |
SRXFDENAXRJYEI-YDFGWWAZSA-N |
SMILES isomérico |
CC(=O)/C=C/C=C/N(C)C |
SMILES |
CC(=O)C=CC=CN(C)C |
SMILES canónico |
CC(=O)C=CC=CN(C)C |
Sinónimos |
3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




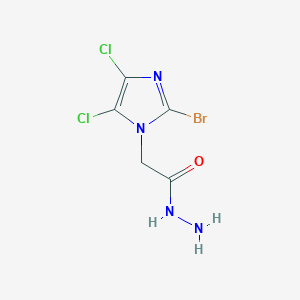
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
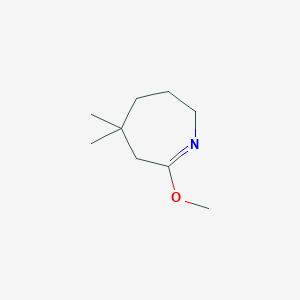

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
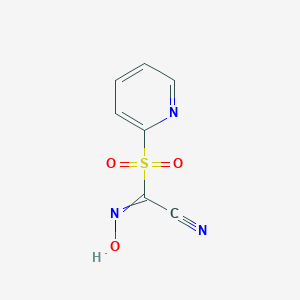
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
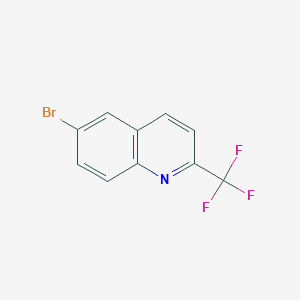


![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)